molecular formula C13H11NO6S B2950650 4-Methoxyphenyl 2-nitrobenzene-1-sulfonate CAS No. 444285-11-4

4-Methoxyphenyl 2-nitrobenzene-1-sulfonate

Cat. No. B2950650
CAS RN: 444285-11-4
M. Wt: 309.29
InChI Key: HGZFDIACWPGCCW-UHFFFAOYSA-N
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Description

“4-Methoxyphenyl 2-nitrobenzene-1-sulfonate” is a synthetic chemical compound. It is composed of a benzene ring with a methoxy group (OCH3), a nitro group (NO2), and a sulfonate group (SO3H) attached to it .


Synthesis Analysis

The synthesis of such compounds typically involves a multistep process. The first step could be a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and then a nitration . Another approach could involve the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .


Molecular Structure Analysis

The molecular structure of “4-Methoxyphenyl 2-nitrobenzene-1-sulfonate” would consist of a benzene ring with the methoxy, nitro, and sulfonate groups attached at the 4th, 2nd, and 1st positions respectively . The exact structure would depend on the specific synthesis process used.


Chemical Reactions Analysis

The chemical reactions involving “4-Methoxyphenyl 2-nitrobenzene-1-sulfonate” would likely involve electrophilic aromatic substitution reactions . These reactions occur in two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxyphenyl 2-nitrobenzene-1-sulfonate” would depend on its exact molecular structure. Based on its structure, we can infer that it would likely be a solid at room temperature, and its solubility in water and organic solvents would depend on the specific groups attached to the benzene ring .

Mechanism of Action

Target of Action

The primary target of 4-Methoxyphenyl 2-nitrobenzene-1-sulfonate is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involved in the electrophilic aromatic substitution reactions of benzene . The phenylhydroxylamine that results from partial reduction of the nitro group can be transformed to the corresponding catechol and ammonia by hydroxylaminolyase or undergo mutase-catalyzed rearrangement to yield an aminophenol .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

As with any chemical compound, “4-Methoxyphenyl 2-nitrobenzene-1-sulfonate” should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

properties

IUPAC Name

(4-methoxyphenyl) 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c1-19-10-6-8-11(9-7-10)20-21(17,18)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFDIACWPGCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 2-nitrobenzene-1-sulfonate

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